![molecular formula C11H17NO B1452475 3-(4-Methoxyphenyl)butan-2-amine CAS No. 21894-69-9](/img/structure/B1452475.png)
3-(4-Methoxyphenyl)butan-2-amine
Overview
Description
“3-(4-Methoxyphenyl)butan-2-amine” is a chemical compound with the CAS Number: 21894-69-9 . It has a molecular weight of 179.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of “3-(4-Methoxyphenyl)butan-2-amine” is 3-(4-methoxyphenyl)-2-butanamine . The InChI code for this compound is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
“3-(4-Methoxyphenyl)butan-2-amine” is a liquid at room temperature .Scientific Research Applications
Pharmacology: Anticancer Potential
3-(4-Methoxyphenyl)butan-2-amine: has been studied for its potential in anticancer drug development. A derivative compound was synthesized and evaluated for cytotoxic activity against breast cancer through computational approaches, including molecular docking and MD simulation . The compound exhibited promising binding free energy, suggesting potential as an anticancer agent through ERα inhibition.
Organic Synthesis: Protecting Groups
In organic synthesis, protecting groups are crucial for preventing unwanted reactions. 3-(4-Methoxyphenyl)butan-2-amine can serve as a precursor or intermediate in the synthesis of complex organic molecules. Its structural features make it suitable for transformations that require protection of functional groups during multi-step synthesis .
Medicinal Chemistry: Drug Design
The compound’s structure is conducive to modifications that can lead to the development of new pharmaceuticals. It can be incorporated into larger, more complex structures, playing a role in the design of drugs with improved efficacy and safety profiles .
Industrial Applications: Chiral Amine Production
Chiral amines are valuable in the chemical industry as precursors to pharmaceuticals and agrochemicals3-(4-Methoxyphenyl)butan-2-amine can be used in biocatalytic processes to produce short-chain chiral amines, which are key compounds in various industrial applications .
Biochemistry Research: Enzyme Studies
The compound has been used in biochemical studies to understand enzyme behavior, particularly in the context of transaminases. These enzymes are crucial for amino acid metabolism and have applications in the production of chiral amines from prochiral ketones .
Environmental Studies: Safety and Efficacy
Environmental impact assessments have been conducted to evaluate the safety and efficacy of related aromatic ketones and alcohols, which include derivatives of 3-(4-Methoxyphenyl)butan-2-amine . These studies ensure that the compound and its derivatives, when used as flavorings or in other applications, do not pose a risk to the environment or human health .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxyphenyl)butan-2-amine is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
3-(4-Methoxyphenyl)butan-2-amine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . By increasing the release of serotonin and inhibiting its reuptake, this compound enhances the overall serotonin signaling.
Biochemical Pathways
The compound’s action primarily affects the serotonergic pathway . By increasing the concentration of serotonin in the synaptic cleft, it enhances the downstream signaling of serotonin receptors. This can lead to various physiological effects, such as mood elevation.
Result of Action
The molecular and cellular effects of 3-(4-Methoxyphenyl)butan-2-amine’s action primarily involve an increase in serotonergic signaling . This can lead to mood elevation and potential antidepressant effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Methoxyphenyl)butan-2-amine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . Additionally, individual factors such as genetics, age, and health status can influence its efficacy and potential side effects.
properties
IUPAC Name |
3-(4-methoxyphenyl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZJUUUXSMVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)butan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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